molecular formula C9H8F3NO4 B11714079 2,2,2-Trifluoro-1-(4-methoxy-2-nitrophenyl)ethan-1-ol

2,2,2-Trifluoro-1-(4-methoxy-2-nitrophenyl)ethan-1-ol

Cat. No.: B11714079
M. Wt: 251.16 g/mol
InChI Key: AVMBYGCKFSAEOW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-methoxy-2-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl, methoxy, and nitro groups attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-methoxy-2-nitrophenyl)ethan-1-ol typically involves the reaction of 4-methoxy-2-nitrobenzaldehyde with trifluoroacetic acid and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective reduction of the aldehyde group to an alcohol while preserving the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methoxy-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent.

Major Products Formed

    Oxidation: 2,2,2-Trifluoro-1-(4-methoxy-2-nitrophenyl)ethanone.

    Reduction: 2,2,2-Trifluoro-1-(4-methoxy-2-aminophenyl)ethan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methoxy-2-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxy-2-nitrophenyl)ethan-1-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Similar structure but lacks the methoxy group.

    2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Similar structure but has a fluorine atom instead of a nitro group.

    2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position.

Uniqueness

2,2,2-Trifluoro-1-(4-methoxy-2-nitrophenyl)ethan-1-ol is unique due to the combination of trifluoromethyl, methoxy, and nitro groups, which impart distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8F3NO4

Molecular Weight

251.16 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methoxy-2-nitrophenyl)ethanol

InChI

InChI=1S/C9H8F3NO4/c1-17-5-2-3-6(7(4-5)13(15)16)8(14)9(10,11)12/h2-4,8,14H,1H3

InChI Key

AVMBYGCKFSAEOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(F)(F)F)O)[N+](=O)[O-]

Origin of Product

United States

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